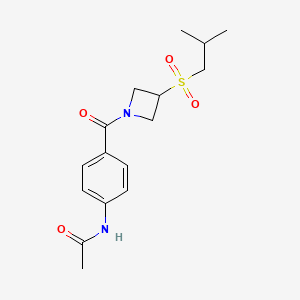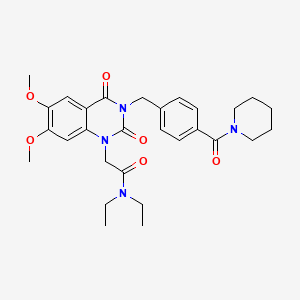![molecular formula C9H15ClN4S B2904895 N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine CAS No. 55921-78-3](/img/structure/B2904895.png)
N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on synthesizing various derivatives of this compound and studying their chemical reactions. For instance, reactions of similar compounds with primary and secondary alkylamines have led to novel syntheses of disulfides and formamidines, illustrating the compound's utility in generating novel chemical entities with potential applications in drug discovery and materials science (Lee & Kim, 1993). Additionally, studies on pyrimidine and aminopyrimidine derivatives, closely related to the subject compound, have elucidated their biological significance and potential for therapeutic applications (Balasubramani, Muthiah, & Lynch, 2007).
Antiviral and Antimicrobial Activities
Compounds structurally similar to N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine have shown promising antiviral and antimicrobial activities. For example, derivatives of pyrimidine have been investigated for their potential to inhibit the replication of herpes viruses and retroviruses, highlighting their significance in the development of new antiviral therapies (Holý et al., 2002).
Crystal Structure Analysis
The crystal structures of various derivatives offer insights into their chemical behavior and potential applications. The analysis of crystal structures can reveal information about the hydrogen-bonded networks and the structural basis for the biological activity of these compounds. Such studies contribute to the understanding of how modifications in chemical structure can impact biological function and stability (Avasthi et al., 2002).
Biotechnological Applications
Environmental and Toxicological Studies
Some studies have focused on the environmental and toxicological aspects of these compounds. Understanding their behavior in biological systems and their potential environmental impact is crucial for developing safe and effective new chemicals (Groth et al., 1993).
Properties
IUPAC Name |
6-chloro-2-N-methyl-5-methylsulfanyl-4-N-propan-2-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4S/c1-5(2)12-8-6(15-4)7(10)13-9(11-3)14-8/h5H,1-4H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICSYWBECUXRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=NC(=N1)NC)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)
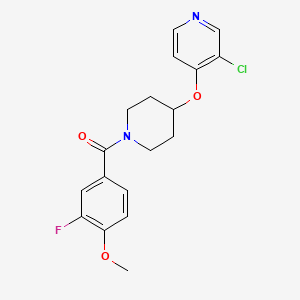
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

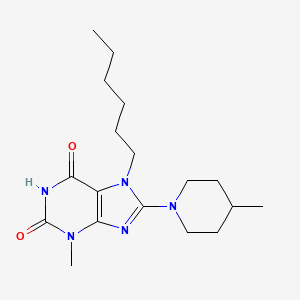
![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)

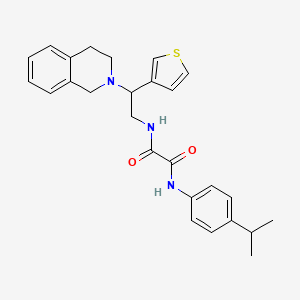
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)
